Isoquinolin-6-ylboronic acid (CAS 899438-92-7) is a premium heteroaryl cross-coupling building block widely utilized in medicinal chemistry and advanced material synthesis . Featuring a free boronic acid functional group on an isoquinoline core, it serves as a highly efficient precursor for installing the isoquinoline pharmacophore via palladium-catalyzed Suzuki-Miyaura reactions. Its procurement value is driven by its high atom economy, direct processability in standard aqueous-organic solvent systems, and its ability to provide precise geometric alignment for structure-based drug design, making it a critical raw material for the development of kinase inhibitors and complex biaryl scaffolds.
Substituting Isoquinolin-6-ylboronic acid with generic alternatives, such as quinoline analogs or positional isomers like isoquinolin-5-ylboronic acid, fundamentally alters the spatial trajectory and hydrogen-bonding vectors of the final synthesized molecule [1]. In procurement and process scale-up, opting for the pinacol ester variant instead of the free acid increases molecular weight, alters solubility profiles, and introduces the need for in situ ester hydrolysis, which can complicate reaction kinetics. Utilizing the exact 6-isoquinolinyl free acid ensures reproducible coupling efficiencies, optimal atom economy, and the exact geometric fidelity required for high-affinity target binding in therapeutic applications.
For direct integration into complex scaffolds, Isoquinolin-6-ylboronic acid offers superior atom economy and streamlined processability compared to its pinacol ester counterpart [1]. The free acid avoids the requirement for in situ ester hydrolysis, allowing for direct transmetalation in aqueous-organic media. In standard Pd-catalyzed couplings, the free acid consistently achieves robust yields (e.g., 66-85%) with standard carbonate bases, while eliminating the mass penalty and pinacol byproducts associated with the ester form.
| Evidence Dimension | Atom economy and coupling processability |
| Target Compound Data | Isoquinolin-6-ylboronic acid (MW 172.98, direct coupling) |
| Comparator Or Baseline | Isoquinolin-6-ylboronic acid pinacol ester (MW 255.12, requires hydrolysis) |
| Quantified Difference | ~32% reduction in precursor mass per mole; elimination of pinacol byproduct. |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling in aqueous dioxane/carbonate systems. |
Selecting the free acid over the ester reduces raw material mass requirements and simplifies post-reaction purification, driving down scale-up costs.
The placement of the nitrogen atom in the bicyclic core is critical for target engagement in kinase inhibitor design[1]. Compared to the quinolin-6-ylboronic acid analog, the isoquinolin-6-yl derivative provides a distinct spatial vector for the nitrogen atom, allowing it to act as an optimal hydrogen bond acceptor in the hinge region of kinases such as MNK1/2 and HPK1. Substitution with the quinoline analog misaligns this vector, typically resulting in a significant drop in biochemical potency.
| Evidence Dimension | Target binding affinity (IC50) in kinase models |
| Target Compound Data | Isoquinoline-6-yl derivatives (optimal N-vector alignment) |
| Comparator Or Baseline | Quinoline-6-yl derivatives (misaligned N-vector) |
| Quantified Difference | >10- to 30-fold improvement in target IC50 for isoquinoline vs. quinoline matched pairs. |
| Conditions | Biochemical kinase inhibition assays (e.g., MNK1/2, HPK1). |
Procuring the exact isoquinoline isomer is non-negotiable for therapeutic programs where the nitrogen position dictates the primary hinge-binding interaction.
The 6-position boronic acid offers a highly accessible, pseudo-para trajectory relative to the bicyclic core, optimizing transmetalation efficiency [1]. In contrast, the positional isomer, isoquinolin-5-ylboronic acid, places the boron atom at the peri-position, introducing significant steric hindrance with the adjacent ring system. This steric clash impedes the cross-coupling step, often reducing isolated yields in crowded systems and restricting the conformational freedom of the resulting biaryl axis.
| Evidence Dimension | Transmetalation efficiency and steric accessibility |
| Target Compound Data | Isoquinolin-6-ylboronic acid (unhindered trajectory) |
| Comparator Or Baseline | Isoquinolin-5-ylboronic acid (peri-position steric clash) |
| Quantified Difference | 15-25% higher isolated yields in sterically demanding biaryl couplings. |
| Conditions | Pd-catalyzed coupling with bulky aryl/heteroaryl halides. |
Buyers scaling up complex biaryl syntheses should prioritize the 6-isomer to maximize coupling yields and avoid process bottlenecks associated with steric hindrance.
Directly following from its optimal nitrogen vector alignment, Isoquinolin-6-ylboronic acid is the premier precursor for installing the isoquinoline pharmacophore in structure-based drug design [1]. It is specifically required for targeting the ATP-binding pocket of kinases like MNK1/2, PKB, and HPK1, where the isoquinoline nitrogen acts as a critical hydrogen bond acceptor.
Driven by its superior atom economy and free acid processability, this compound is ideal for library synthesis and process scale-up [2]. The free boronic acid provides rapid coupling kinetics without the mass penalty or byproduct generation associated with pinacol esters, streamlining downstream purification in standard aqueous-dioxane systems.
Leveraging its sterically accessible 6-position trajectory, this building block is highly suitable for coupling with sterically demanding or ortho-substituted aryl halides[3]. It avoids the peri-steric clash seen with 5-substituted isoquinoline analogs, ensuring robust yields in complex scaffold assembly.
Irritant